

Core Pharmacological Data

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Compound Focus: Diphen

CAS No.: 6699-38-3

Cat. No.: S586298

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The table below summarizes the fundamental quantitative data and mechanisms of action for diphenhydramine.

Parameter	Description / Value
Drug Class	First-generation H1-antihistamine, antimuscarinic, ethanolamine derivative [1] [2] [3]
Primary Mechanism of Action	Inverse agonism at the Histamine H1 receptor [1] [2]
Secondary Mechanisms	Antagonism of muscarinic acetylcholine receptors; intracellular sodium channel blockade [1] [2]
Key Molecular Targets	Histamine H1 receptor (inverse agonist), Muscarinic acetylcholine receptor M2 (antagonist), Histamine N-methyltransferase (inhibitor) [2]
Bioavailability	40% - 60% (oral) [2] [3]
Protein Binding	78% - 99% [1] [2] [3]
Metabolism	Extensive first-pass metabolism in the liver, primarily via CYP2D6 [1] [2] [3]
Elimination Half-Life	~9 hours in adults (range: 2.4 - 13.5 hours) [1] [3]

Parameter	Description / Value
Volume of Distribution	3.3 - 6.8 L/kg [2]

Experimental & Research Applications

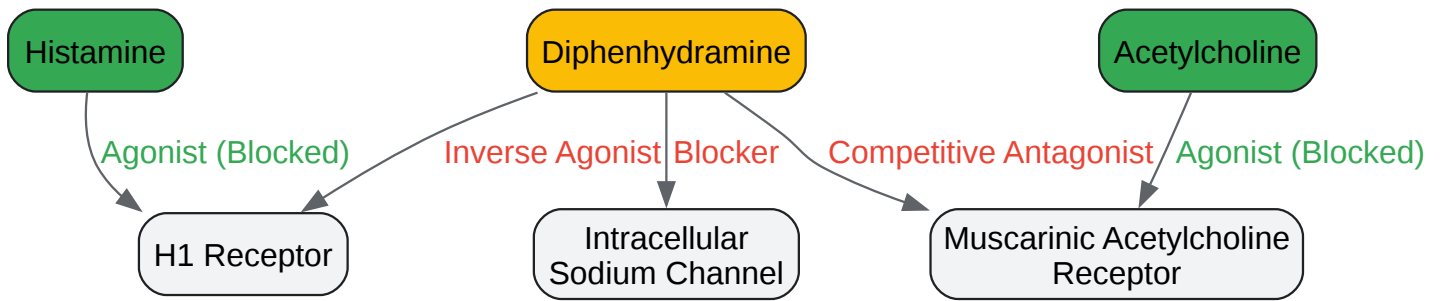
In research and clinical settings, diphenhydramine is used in specific models and protocols.

Application / Protocol	Key Details & Methodology
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| **Premedication for Infusion-Related Reactions (IRRs)** | **Purpose:** To prevent or mitigate IRRs during administration of drugs like ocrelizumab or specific chemotherapies [1] [4]. **Typical Protocol:** Intravenous diphenhydramine is administered 30-60 minutes prior to the infusion [1]. **Research Context:** Recent studies compare IV diphenhydramine with IV cetirizine, finding the latter similarly effective but with less sedation, potentially improving workflow [4]. || **Modeling Cerebral Ischemia (via Histamine Pathways)** | **Purpose:** To investigate the role of the histaminergic system in neuroprotection after stroke [5]. **Methodology:** In rodent models of Middle Cerebral Artery Occlusion (MCAO), histamine levels and receptor binding density are measured. The effects of H1, H2, and H3 receptor agonists/antagonists on infarct volume and neurological function are evaluated [5]. || **Scombroid Poisoning Treatment Model** | **Purpose:** To study the treatment of histamine toxicity from spoiled fish [1]. **Experimental Approach:** Diphenhydramine is administered to antagonize H1 receptors and alleviate symptoms like urticaria, bronchoconstriction, and hypotension in clinical or experimental settings [1]. |

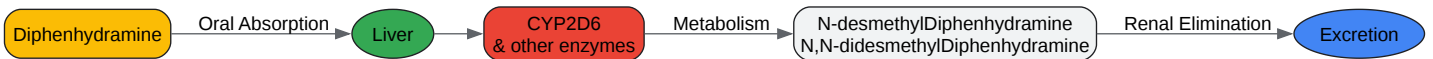
Mechanistic and Metabolic Pathways

The following diagrams illustrate the core signaling pathways and metabolic fate of diphenhydramine, which are central to its effects and research applications.



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Diphenhydramine's multi-target mechanism of action involves blocking histamine and acetylcholine receptors, and sodium channels.



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Diphenhydramine undergoes extensive hepatic metabolism primarily via CYP2D6 before renal excretion.

Research Considerations and Future Directions

For professionals in drug development, several aspects of diphenhydramine are worth noting:

- **Toxicity and Overdose:** Diphenhydramine has a relatively narrow therapeutic index. Overdose can lead to serious anticholinergic effects, seizures, and cardiotoxicity (QT prolongation) [3]. This makes it a subject of study in clinical toxicology.
- **Neuropharmacology:** Its role as a deliriant at high doses and its antimuscarinic properties link it to research on acetylcholine and cognition, with long-term use associated with increased dementia risk in the elderly [3].
- **Comparative Efficacy:** As a first-generation antihistamine, its use is declining in favor of second-generation drugs due to superior safety profiles. Research now focuses on direct comparisons, such as IV cetirizine vs. IV diphenhydramine for premedication, to improve patient outcomes and efficiency [4].
- **Repurposing Potential:** While its sedative effect is a drawback in allergy treatment, it is the basis for its OTC use in sleep aids. Research into its anxiolytic and antidepressant properties continues, exploring its complex interaction with neurotransmitter systems [2].

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References

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